4-Methoxy-3,3-dimethylbutan-2-amine
Description
4-Methoxy-3,3-dimethylbutan-2-amine (C₇H₁₇NO) is a branched aliphatic amine featuring a methoxy group at position 4, two methyl groups at position 3, and an amine functional group at position 2.
Properties
IUPAC Name |
4-methoxy-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(8)7(2,3)5-9-4/h6H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSPFUJEAOIAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3,3-dimethylbutan-2-amine typically involves the alkylation of 3,3-dimethylbutan-2-amine with methoxy-containing reagents. One common method is the reaction of 3,3-dimethylbutan-2-amine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3,3-dimethylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or amine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.
Scientific Research Applications
4-Methoxy-3,3-dimethylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,3-dimethylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
3,3-Dimethylbutan-2-amine (C₆H₁₅N)
- Key Differences : Lacks the methoxy group at position 4.
- Properties : Higher lipophilicity (LogP ~1.8 estimated) compared to the methoxy-containing target compound.
- Biological Relevance : The (R)-enantiomer of this compound demonstrates reduced binding affinity at the "seventh site" in microtubule-stabilizing triazolopyrimidines due to steric bulk, though vinca site binding remains comparable to smaller amines like (S)-1,1,1-trifluoropropan-2-amine .
- Implications : The absence of the methoxy group in 3,3-dimethylbutan-2-amine may enhance membrane permeability but reduce solubility in polar solvents compared to 4-methoxy-3,3-dimethylbutan-2-amine.
4-Methoxy-3,3-dimethylbutan-1-amine (C₇H₁₇NO)
- Key Differences : Positional isomer with the amine group at position 1 instead of 2.
- Structural Data : SMILES: CC(C)(CCN)COC; InChIKey: BORAAWRIHXYQJG-UHFFFAOYSA-N .
4-Methoxy-3-methylbutan-2-amine (C₆H₁₅NO)
- Key Differences : One fewer methyl group at position 3.
- Properties : Reduced steric hindrance compared to the target compound, which may enhance binding to sterically sensitive targets. Molecular weight: 117.19 g/mol .
Functional Group Modifications
(2S)-1-Methoxy-3,3-dimethylbutan-2-amine Hydrochloride (C₈H₁₈ClNO)
- Key Differences : Methoxy group at position 1 instead of 4; hydrochloride salt form.
- Properties : Increased water solubility due to the ionic form, with a molecular weight of 201.25 g/mol . This modification highlights how substituent positioning and salt formation can drastically alter pharmacokinetic profiles.
2-Ethyl-2-methoxybutan-1-amine (C₇H₁₇NO)
- Key Differences : Ethyl and methoxy groups at position 2; amine at position 1.
- Properties : SMILES: COC(C)(CC)N; InChIKey: AZAKCDQDYLRURP-UHFFFAOYSA-N. The ethyl group increases lipophilicity, while the methoxy placement may hinder hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
